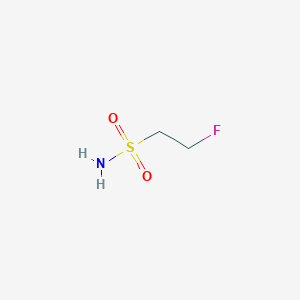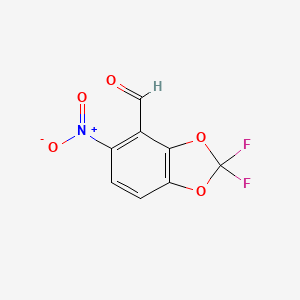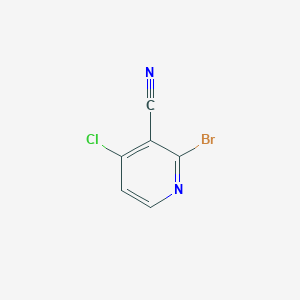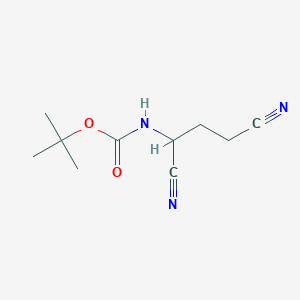
2-fluoroethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethane-1-sulfonamide, also known as fluoroethanesulfonamide, is an organic compound used as a reagent in organic synthesis. It is a colorless liquid with a sharp odor and has a boiling point of 83°C. It is used as a precursor for a variety of pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.
Applications De Recherche Scientifique
2-Fluoroethane-1-sulfonamide has been used in a variety of scientific research applications, including the study of biochemical and physiological effects. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of hormones on the body. In addition, it has been used in the study of the effects of environmental toxins on the body, as well as the effects of chemicals on the metabolism. It has also been used in the study of the effects of radiation on the body.
Mécanisme D'action
2-Fluoroethane-1-sulfonamide acts as an antagonist of the GABA-A receptor, which is a type of neurotransmitter receptor. It binds to the GABA-A receptor and prevents the binding of GABA, which is a neurotransmitter that is involved in the regulation of the nervous system. By preventing the binding of GABA, 2-2-fluoroethane-1-sulfonamide-1-sulfonamide can have a variety of effects on the body, including sedation, muscle relaxation, and anxiety reduction.
Biochemical and Physiological Effects
2-Fluoroethane-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to have sedative, hypnotic, and anxiolytic effects. In addition, it has been found to have anticonvulsant and muscle relaxant effects. It has also been found to have anti-inflammatory, anti-tumor, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoroethane-1-sulfonamide has several advantages and limitations for laboratory experiments. One of the advantages is that it is a relatively non-toxic compound and has low volatility, making it easy to handle and store. In addition, it has a wide range of applications and can be used in a variety of experiments. However, it is also important to note that it has a low solubility in water, making it difficult to use in some experiments.
Orientations Futures
The potential future directions for 2-2-fluoroethane-1-sulfonamide-1-sulfonamide include its use in the development of new pharmaceuticals, agrochemicals, and other compounds. In addition, it could be used in the development of new drugs to treat neurological disorders, such as epilepsy, depression, and anxiety. It could also be used in the development of new treatments for cancer and other diseases. Finally, it could be used to study the effects of environmental toxins on the body, as well as the effects of chemicals on the metabolism.
Méthodes De Synthèse
2-Fluoroethane-1-sulfonamide can be synthesized by a variety of methods, including direct reaction of ethanesulfonyl chloride and 2-fluoroethanol, or by the reaction of ethanesulfonyl chloride and 2-fluorobenzaldehyde. The most common method is the direct reaction of ethanesulfonyl chloride and 2-fluoroethanol, which is a two-step process. First, ethanesulfonyl chloride is reacted with 2-fluoroethanol in the presence of an acid catalyst, such as sulfuric acid, to produce 2-2-fluoroethane-1-sulfonamidesulfonamide. The second step involves the hydrolysis of the 2-2-fluoroethane-1-sulfonamidesulfonamide to produce 2-2-fluoroethane-1-sulfonamide-1-sulfonamide.
Propriétés
IUPAC Name |
2-fluoroethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUNHFOOMPJZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)





